2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide - 400076-34-8

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide

Catalog Number: EVT-3091866
CAS Number: 400076-34-8
Molecular Formula: C8H12N4O
Molecular Weight: 180.211
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide is a heterocyclic compound that belongs to the class of fused triazoles. While its specific source in natural products hasn't been identified in the provided literature, its derivatives have shown potential as building blocks in organic synthesis and medicinal chemistry. Studies have explored the synthesis and biological activity of compounds containing this core structure, particularly for their potential as serotonin 5-HT2 antagonists and analgesic agents [, ].

Synthesis Analysis

One possible synthetic route, based on the provided literature, could involve the following steps []:

Chemical Reactions Analysis
  • Opioid receptors: There's a possibility that, like some related analgesics [], this compound could interact with opioid receptors, leading to pain relief.
Applications
  • Medicinal chemistry:
    • 5-HT2 antagonists: Research suggests that compounds containing the 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine scaffold could potentially act as 5-HT2 receptor antagonists []. These receptors are implicated in various neurological and psychiatric disorders, making their modulation a potential therapeutic strategy.
    • Analgesics: Compounds structurally related to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide have demonstrated analgesic properties in animal models, suggesting a potential application in pain management [].

N-[(1R,2s,3S,5s,7s)-5-hydroxyadamantan-2-yl]-3-(pyridin-2-yl)isoxazole-4-carboxamide (HIS-388)

  • Compound Description: HIS-388 is a novel, orally active, and long-acting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Studies have demonstrated its efficacy in improving insulin sensitivity and glucose intolerance in various mouse models of type 2 diabetes. []
  • Relevance: While HIS-388 doesn't share a direct structural resemblance to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, it's mentioned in the context of exploring therapeutic targets for type 2 diabetes. This paper highlights the development of novel compounds and their pharmacological properties for treating metabolic disorders, indirectly linking it to the broader field of medicinal chemistry where the target compound is studied. []

3-[(1s,3s)-adamantan-1-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (Compound 544)

  • Compound Description: Compound 544 is another 11β-HSD1 inhibitor, investigated for its potential in treating type 2 diabetes. It exhibits less potent and prolonged suppression of plasma cortisol compared to HIS-388. []
  • Relevance: Although Compound 544 shares some structural similarities with 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, having a tetrahydro-triazolo ring system, its connection lies in its shared therapeutic target with HIS-388. This emphasizes the exploration of diverse chemical structures for 11β-HSD1 inhibition, indirectly connecting it to the field of medicinal chemistry where the target compound is relevant. []

2-[2-[4-[bis(4-fluorophenyl)methylene]-piperidin-1-yl]ethyl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (7b)

  • Compound Description: Compound 7b exhibits potent 5-HT2 antagonist activity, surpassing the potency of ritanserin, a known 5-HT2 antagonist. It demonstrates no significant alpha-1 antagonist activity in vivo. []
  • Relevance: Compound 7b is structurally related to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, sharing the core 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one moiety. This highlights the exploration of the 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one ring system for its potential in developing 5-HT2 antagonists. []

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione (21b)

  • Compound Description: Compound 21b also demonstrates potent 5-HT2 antagonist activity, alongside moderate alpha-1 receptor antagonism. Its potency in inhibiting head twitches is comparable to ketanserin, another known 5-HT2 antagonist. []
  • Relevance: While not directly analogous in structure, compound 21b is relevant due to its shared biological activity as a 5-HT2 antagonist with compound 7b, which is structurally similar to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide. This further emphasizes the exploration of related heterocyclic systems for 5-HT2 antagonist activity. []

2-[2-[4-(benzo[b]furan-3-yi)piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo-[4,3-a]pyridin-3(2H)-one hydrochloride (9)

  • Compound Description: Compound 9 is a benzo[b]furan derivative that exhibits potent 5-HT2 antagonist activity in vitro. Its synthesis involves a multi-step process starting from a 4-(2,4-difluorobenzoyl)piperidine derivative. []
  • Relevance: Compound 9 is structurally related to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, both sharing the core 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one moiety. This connection highlights the exploration of variations within this core structure for developing compounds with 5-HT2 antagonist activity. []

2-[2-[4-(benzo[b]furan-2-yl)-piperidin-1-yl]ethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one hydrochlorides (24a,b)

  • Compound Description: Compounds 24a and 24b are benzo[b]furan derivatives synthesized through a distinct route involving 4-(benzo[b]furan-2-yl)pyridines as intermediates. These compounds also exhibit potent 5-HT2 antagonist activity in vitro. []
  • Relevance: Like compound 9, compounds 24a and 24b are structurally related to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide due to the shared 5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one moiety. This emphasizes the versatility of this core structure in designing 5-HT2 antagonists with varying substituents. []

N-[([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide (2)

  • Compound Description: This compound serves as a known example of a benzoylaminomethyl substituted fused 1,2,4-triazole, prepared from hippuric acid and the corresponding hydrazine. []
  • Relevance: This compound showcases the broader class of benzoylaminomethyl substituted fused 1,2,4-triazoles, highlighting a structural motif present in 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, although the latter features a saturated six-membered ring within the triazolopyridine system. []

2-(4-Methoxyphenyl)-2,3,5,6,7,8,9,10-octahydro-cyclohepta-(b)pyrazolo[4,3-d]pyridin-3-one (CGS 20625)

  • Compound Description: CGS 20625 is a potent positive allosteric modulator of GABA-A receptors. It shows significant enhancement of GABA-induced chloride currents in α1β2γ1 receptors, although its potency and efficacy are lower compared to α1β2γ2S receptors. [, ]
  • Relevance: Though structurally different from 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, CGS 20625 is mentioned in the context of studying the pharmacological properties of GABA-A receptors. This indirectly connects it to the field of medicinal chemistry and drug discovery, where exploring diverse chemical structures for specific biological targets is crucial, aligning with the exploration of the target compound. [, ]

2-(4-Chlorophenyl)-pyrazolo[4,3-c]quinolin-3-one (CGS 9896)

  • Compound Description: Similar to CGS 20625, CGS 9896 also acts as a positive allosteric modulator of GABA-A receptors, enhancing GABA-induced chloride currents in α1β2γ1 receptors. [, ]
  • Relevance: Despite its structural dissimilarity to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, CGS 9896's inclusion alongside CGS 20625 underscores the exploration of diverse chemical structures for modulating GABA-A receptor activity. This connection highlights the common thread of investigating various chemical scaffolds for their pharmacological potential, indirectly linking it to the study of the target compound. [, ]

2-[3-(1,2,3,6-tetrahydro-4-2(methylphenyl)-pyridin-1-yl) -propyl]-1,2,4-triazolo[4,3-a] pyridin-3-(2H)-one (SCH 30497)

  • Compound Description: SCH 30497 is a novel analgesic substance that has demonstrated efficacy in various animal models of pain, including the rat yeast-paw test, the acetic acid-induced writhing test in mice, and the squirrel monkey shock titration test. []
  • Relevance: SCH 30497 is structurally related to 2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide, sharing the core 1,2,4-triazolo[4,3-a]pyridin-3-(2H)-one moiety. This structural similarity suggests that both compounds may belong to the same chemical class or category, highlighting the significance of this core structure in medicinal chemistry. []

Properties

CAS Number

400076-34-8

Product Name

2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetamide

Molecular Formula

C8H12N4O

Molecular Weight

180.211

InChI

InChI=1S/C8H12N4O/c9-6(13)5-8-11-10-7-3-1-2-4-12(7)8/h1-5H2,(H2,9,13)

InChI Key

ULIFLOZFVYXMOG-UHFFFAOYSA-N

SMILES

C1CCN2C(=NN=C2CC(=O)N)C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.